An In-Depth Technical Guide to the Physical Properties of N-ethyl-N-methylacetamide
An In-Depth Technical Guide to the Physical Properties of N-ethyl-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-methylacetamide, a tertiary amide with the chemical formula C₅H₁₁NO, presents a unique molecular structure that influences its physical and chemical behavior. As a disubstituted amide, it lacks the hydrogen-bonding capabilities of primary and secondary amides, which significantly impacts its boiling point, melting point, and solubility characteristics. This guide provides a comprehensive overview of the known physical properties of N-ethyl-N-methylacetamide, offering a critical resource for its application in research, particularly in drug development and as a specialized solvent. Understanding these properties is paramount for designing and optimizing experimental conditions, predicting its behavior in various matrices, and ensuring safe handling and storage.
Molecular and Chemical Identity
Core Physicochemical Properties
The physical state and behavior of N-ethyl-N-methylacetamide under various conditions are dictated by its core physicochemical properties. While experimental data for some properties of this specific tertiary amide are limited in publicly accessible literature, predictive models and comparative data from analogous structures, such as N-ethylacetamide, provide valuable insights.
| Property | Value | Source(s) |
| Boiling Point | 170.7 ± 8.0 °C (Predicted) | [2][4] |
| Melting Point | Not available (experimental) | |
| Density | 0.876 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Refractive Index | 1.416 (Predicted) | [2] |
| Water Solubility | Miscible (by analogy) | |
| LogP | 0.48460 | [2] |
It is important to note that the boiling and density values are based on computational predictions and should be confirmed experimentally for high-precision applications.
In-Depth Analysis of Physical Properties
Boiling Point
The predicted boiling point of N-ethyl-N-methylacetamide is approximately 170.7 °C.[2][4] This is significantly lower than secondary amides of similar molecular weight, such as N-methylpropanamide (boiling point ~204-205 °C), which can be attributed to the absence of intermolecular hydrogen bonding. As a tertiary amide, N-ethyl-N-methylacetamide molecules cannot act as hydrogen bond donors, leading to weaker intermolecular forces that are more easily overcome with thermal energy.
For comparison, the related secondary amide, N-ethylacetamide, has a reported boiling point of 205-208 °C at standard pressure, though a boiling point of 90-92 °C at a reduced pressure of 8 mmHg is also cited.[6][7] The significant difference in boiling points between N-ethylacetamide and the predicted value for N-ethyl-N-methylacetamide underscores the critical role of hydrogen bonding in determining the volatility of amides.
The boiling point of a liquid amide like N-ethyl-N-methylacetamide can be determined using a micro-boiling point apparatus or by distillation.
Micro-Boiling Point Method:
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A small sample of the liquid is placed in a capillary tube, which is then inverted and placed in a larger tube containing the same liquid.
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The apparatus is heated in a controlled manner, often in a Thiele tube or a melting point apparatus with a boiling point function.
-
The temperature at which a steady stream of bubbles emerges from the capillary tube, and at which the liquid re-enters the capillary upon cooling, is recorded as the boiling point.
Distillation Method:
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A small quantity of the amide is placed in a distillation flask with boiling chips.
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The flask is heated, and the temperature of the vapor that distills is measured using a thermometer placed at the vapor outlet.
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The temperature at which the liquid and vapor are in equilibrium under a given pressure is the boiling point.
Figure 1: Workflow for experimental boiling point determination.
Melting Point
Currently, there is no readily available experimental data for the melting point of N-ethyl-N-methylacetamide. For the related secondary amide, N-ethylacetamide, a melting point of -32 °C is reported.[7] Given that N-ethyl-N-methylacetamide is a liquid at room temperature, its melting point is expected to be below ambient temperatures. The precise value would be influenced by the efficiency of crystal lattice packing, which is generally less efficient for asymmetrically substituted molecules.
Density and Refractive Index
The predicted density of N-ethyl-N-methylacetamide is 0.876 g/cm³.[2][4] This value is comparable to other organic amides of similar molecular weight. The refractive index, a measure of how light propagates through the substance, is predicted to be 1.416.[2] For comparison, N-ethylacetamide has a reported density of 0.924 g/mL at 25 °C and a refractive index of 1.433 at 20 °C.[6]
Density:
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A calibrated pycnometer is weighed empty.
-
It is then filled with the liquid amide and weighed again.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Refractive Index:
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A few drops of the liquid are placed on the prism of an Abbé refractometer.
-
The instrument is adjusted to bring the dividing line between the light and dark fields into focus and align it with the crosshairs.
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The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Solubility
While specific quantitative solubility data for N-ethyl-N-methylacetamide in various solvents is not widely published, its structural characteristics suggest it is a polar aprotic solvent. By analogy to other tertiary amides and the secondary amide N-ethylacetamide, which is fully miscible with water, N-ethyl-N-methylacetamide is also expected to be miscible with water and other polar solvents.[7] Its solubility in non-polar solvents is likely to be lower.
A qualitative assessment of solubility can be performed as follows:
-
Add a small, measured amount of N-ethyl-N-methylacetamide to a test tube.
-
Add a small volume of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane, hexane) in increments.
-
After each addition, the mixture is agitated vigorously.
-
The solubility is observed and can be categorized as soluble, partially soluble, or insoluble. For quantitative analysis, techniques such as UV-Vis spectroscopy or gas chromatography can be employed after reaching saturation.
Figure 2: A simplified workflow for qualitative solubility testing.
Spectroscopic Properties
Spectroscopic data is crucial for the structural elucidation and identification of N-ethyl-N-methylacetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned experimental spectrum for N-ethyl-N-methylacetamide is not readily found, the expected ¹H and ¹³C NMR spectral features can be predicted based on its structure. The presence of restricted rotation around the amide C-N bond can lead to the observation of distinct signals for the N-methyl and N-ethyl groups, particularly at lower temperatures.
Expected ¹H NMR Resonances:
-
A quartet for the -CH₂- protons of the ethyl group.
-
A singlet for the N-CH₃ protons.
-
A singlet for the acetyl -CH₃ protons.
-
A triplet for the -CH₃ protons of the ethyl group.
Expected ¹³C NMR Resonances:
-
A signal for the carbonyl carbon (C=O).
-
Signals for the two carbons of the ethyl group.
-
A signal for the N-methyl carbon.
-
A signal for the acetyl methyl carbon.
PubChem provides access to a predicted ¹³C NMR spectrum for N-ethyl-N-methylacetamide.[1]
Infrared (IR) Spectroscopy
The IR spectrum of N-ethyl-N-methylacetamide will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, typically found in the range of 1630-1670 cm⁻¹. Unlike primary and secondary amides, there will be no N-H stretching or bending vibrations. An FTIR spectrum is available on PubChem.[1]
Mass Spectrometry
In mass spectrometry, N-ethyl-N-methylacetamide is expected to undergo fragmentation upon ionization. Common fragmentation pathways for amides include cleavage of the C-N bond and the bonds adjacent to the carbonyl group. The molecular ion peak (M⁺) should be observable, and the fragmentation pattern will provide valuable information for confirming the molecular structure.
Conclusion
N-ethyl-N-methylacetamide is a tertiary amide with physical properties that are largely dictated by its inability to participate in intermolecular hydrogen bonding as a donor. While experimental data for several key properties are not widely available, predictive models and comparisons with analogous compounds provide a solid foundation for its use in research and development. The experimental protocols outlined in this guide offer a framework for the precise determination of its physical properties, which is essential for its effective and safe application. Further experimental investigation is warranted to fully characterize this compound and expand its utility in various scientific domains.
References
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Mol-Instincts. N-Ethylacetamide (CAS 625-50-3): Properties, Purity, and Sourcing. [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 13390905, N-Ethyl-N-methylacetamide". PubChem. [Link]
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CP Lab Safety. N-ethyl-N-methylacetamide, min 97%, 1 gram. [Link]
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Protheragen. N-Ethyl-N-Methylacetamide. [Link]
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LookChem. N-Methylacetamide 79-16-3 wiki. [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 383154, N-[2-(1H-Indol-3-yl)ethyl]-N-methylacetamide". PubChem. [Link]
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National Institute of Standards and Technology. "Acetamide, N-ethyl-". NIST Chemistry WebBook. [Link]
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ATB (Automated Topology Builder). N-Ethylacetamide | C4H9NO | MD Topology | NMR | X-Ray. [Link]
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SpectraBase. N-(ethylsulfonyl)-N-methylacetamide - Optional[1H NMR] - Chemical Shifts. [Link]
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Human Metabolome Database. Showing metabocard for N-Ethylacetamide (HMDB0031215). [Link]
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